

# Application Notes and Protocols: Antimicrobial Uses of Trisodium Phosphate in Food Safety

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## Compound of Interest

Compound Name: *Trisodium diphosphate*

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## Introduction

Trisodium phosphate (TSP), an inorganic compound with the chemical formula  $\text{Na}_3\text{PO}_4$ , is a multifunctional food additive recognized for its roles as an acidity regulator, emulsifier, stabilizer, and notably, as an antimicrobial agent.<sup>[1][2]</sup> Approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS), food-grade TSP is utilized to enhance the safety and shelf-life of various food products, particularly in the processing of poultry, meat, and seafood.<sup>[3][4][5]</sup> Its antimicrobial efficacy is primarily attributed to its high alkalinity, which creates an environment hostile to many foodborne pathogens.<sup>[1][2]</sup>

## Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of trisodium phosphate is its ability to create a highly alkaline environment.<sup>[1]</sup> When dissolved in water, a solution of TSP typically has a pH of around 12.<sup>[1]</sup> This high pH has a profound effect on microbial cells:

- Cell Membrane Disruption: The alkaline conditions disrupt the integrity of the bacterial cell membrane. This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.<sup>[1][2]</sup> Electron microscopy has shown that TSP treatment causes disfigured cell surface topology, a wrinkled appearance, and disruption of both the cytoplasmic and outer membranes of bacteria like *Salmonella*.<sup>[2]</sup>

- **Surfactant Effect:** At a high pH, TSP helps to remove fat films from surfaces, acting as a surfactant or detergent. This action facilitates the physical removal of bacteria from food surfaces.[\[3\]](#)
- **Metal Ion Sequestration:** Trisodium phosphate can bind to metal ions, a process known as chelation or sequestration.[\[1\]](#)[\[6\]](#) While the primary antimicrobial effect is pH-related, this sequestration may contribute by removing essential metal ions that bacteria require for growth and enzyme function.[\[2\]](#)

The antimicrobial efficacy of TSP is directly correlated with the alkaline pH of its solutions. Studies have demonstrated that when the pH of a TSP solution is adjusted to neutral (pH 7.0), it loses its bactericidal effect.[\[2\]](#)

## Data Presentation: Antimicrobial Efficacy

The following tables summarize the quantitative data on the effectiveness of trisodium phosphate against various foodborne pathogens in different food matrices.

Table 1: Efficacy of Trisodium Phosphate against Pathogens on Poultry

Pathogen	Food Matrix	TSP Concentration (%)	Treatment Conditions	Log Reduction (CFU/cm <sup>2</sup> or CFU/g)	Reference(s)
Campylobacter spp.	Duck Meat	8, 10, 12	4°C, 10 min	-1.2–6.4	[7][8]
Salmonella spp.	Duck Meat	8, 10, 12	4°C, 10 min	-0.4–6.6	[7][8]
Campylobacter spp.	Chicken Meat	12	10 <sup>4</sup> CFU/ml inoculum	Below Limit of Detection	[7]
Salmonella spp.	Chicken Meat	12	10 <sup>4</sup> CFU/ml inoculum	Below Limit of Detection	[7]
Listeria monocytogenes	Chicken Skin	8	15 min dip, stored at 2°C (Day 1)	1.52	[9]
Listeria monocytogenes	Chicken Skin	12	15 min dip, stored at 2°C (Day 1)	2.70	[9]
Listeria monocytogenes	Chicken Skin	12	15 min dip, stored at 2°C (Day 5)	3.63	[9]
Salmonella Enteritidis	Chicken Legs	12	15 min dip	1.28 (avg.)	[10]
Gram-Negative Bacteria (avg.)	Chicken Legs	12	15 min dip	1.28	[10]
Gram-Positive Bacteria (avg.)	Chicken Legs	12	15 min dip	0.87	[10]

Table 2: Efficacy of Trisodium Phosphate against Pathogens on Other Food Matrices

Pathogen	Food Matrix	TSP Concentration (%)	Treatment Conditions	Log Reduction (CFU/cm <sup>2</sup> )	Reference(s)
E. coli O157:H7	Beef Adipose Tissue	8, 10, 12	25-55°C, up to 3 min	~2.0–2.5	[11][12]
Salmonella Typhimurium	Beef Adipose Tissue	8, 10, 12	25-55°C, up to 3 min	~2.0–2.5	[11][12]
L. monocytogenes	Beef Adipose Tissue	8, 10, 12	25-55°C, up to 3 min	~1.0–1.5	[11][12]
E. coli O157:H7	Beef Lean Tissue	8, 10, 12	25-55°C, up to 3 min	~1.0–1.5	[11][12]
S. Typhimurium	Beef Lean Tissue	8, 10, 12	25-55°C, up to 3 min	~1.0–1.5	[11][12]

Table 3: Efficacy of Trisodium Phosphate against Foodborne Viruses on Produce

Virus (Surrogate)	Food Matrix	TSP Concentration (%)	Treatment Time (sec)	Log Reduction (PFU/mL)	Reference(s)
Feline Calicivirus (FCV-F9)	Lettuce & Peppers	2	15 or 30	>5.0	<a href="#">[13]</a>
Feline Calicivirus (FCV-F9)	Lettuce & Peppers	5	15 or 30	Reduced to undetectable levels	<a href="#">[13]</a>
Murine Norovirus (MNV-1)	Lettuce & Peppers	2	15 or 30	~2.0–3.4	<a href="#">[13]</a>
Murine Norovirus (MNV-1)	Lettuce & Peppers	5	15 or 30	Reduced to undetectable levels	<a href="#">[13]</a>

## Experimental Protocols

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Dilution

This protocol determines the lowest concentration of TSP that inhibits the visible growth of a microorganism.[\[14\]](#)[\[15\]](#)

Materials:

- Trisodium phosphate (food grade)
- Sterile Tryptic Soy Broth (TSB) or other suitable growth medium
- Sterile 96-well microtiter plates or test tubes
- Pure culture of the test microorganism (e.g., E. coli, Salmonella)
- Sterile distilled water

- Incubator
- Spectrophotometer or plate reader (optional)
- Micropipettes and sterile tips

**Procedure:**

- Prepare TSP Stock Solution: Prepare a high-concentration stock solution of TSP (e.g., 20% w/v) in sterile distilled water.
- Prepare Inoculum: Grow the test microorganism in broth to the mid-logarithmic phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
- Serial Dilutions:
  - Dispense 100  $\mu$ L of sterile broth into each well of a 96-well plate (or tubes).
  - Add 100  $\mu$ L of the TSP stock solution to the first well and mix thoroughly.
  - Perform a 2-fold serial dilution by transferring 100  $\mu$ L from the first well to the second, mixing, and continuing this process across the plate. Discard 100  $\mu$ L from the last well.
- Inoculation: Add a standardized volume of the prepared inoculum (e.g., 5  $\mu$ L) to each well, resulting in a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Controls:
  - Positive Control: A well containing broth and inoculum, but no TSP.
  - Negative Control: A well containing only sterile broth.
- Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of TSP in which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.

## Protocol 2: Evaluating Antimicrobial Efficacy on a Food Surface (e.g., Chicken Skin)

This protocol assesses the ability of a TSP solution to reduce microbial populations on a representative food matrix.[1][9]

### Materials:

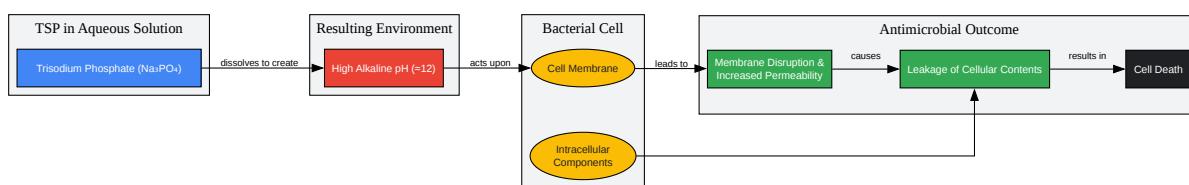
- Fresh, raw chicken skin portions (e.g., 5x5 cm)
- Trisodium phosphate solutions (e.g., 8%, 10%, 12% w/v) in sterile water
- Sterile water (for control)
- Culture of test pathogen (e.g., Listeria monocytogenes) grown to a known concentration
- Sterile neutralizing broth (e.g., Buffered Peptone Water with appropriate neutralizers)
- Stomacher or blender
- Sterile stomacher bags
- Petri dishes with selective agar (e.g., Oxford Agar for Listeria)
- Incubator

### Procedure:

- Sample Preparation: Aseptically cut chicken skin into uniform pieces.
- Inoculation: Immerse or spot-inoculate each skin sample with a known volume and concentration of the pathogen culture (e.g.,  $10^8$  CFU/mL). Allow the inoculum to attach for a set time (e.g., 15-30 minutes) at room temperature.
- Antimicrobial Treatment:
  - Immerse the inoculated samples into the prepared TSP solutions for a defined period (e.g., 15 seconds for spray, 15 minutes for dip).[3][9]

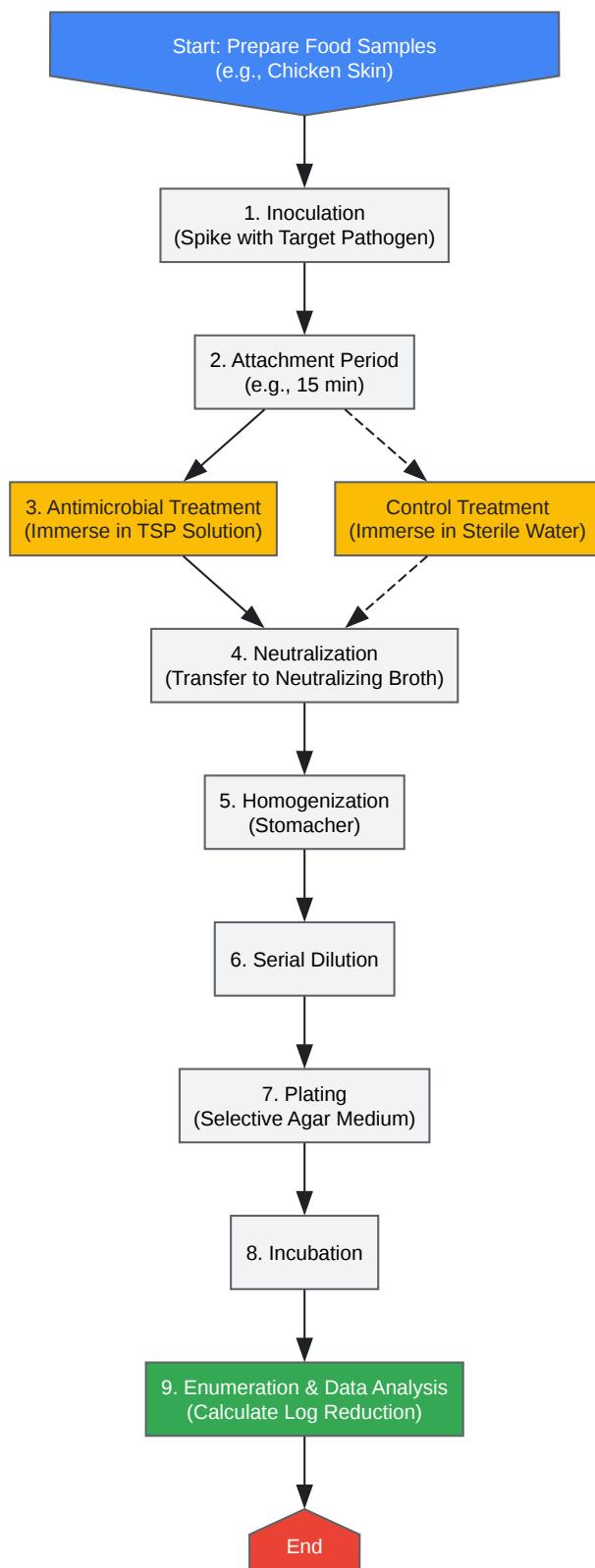
- Immerse control samples in sterile water for the same duration.
- Neutralization: Immediately after treatment, transfer the samples to a sterile stomacher bag containing a sufficient volume of neutralizing broth to inactivate any residual TSP.
- Microbial Enumeration:
  - Homogenize the sample in the neutralizing broth using a stomacher for 1-2 minutes.
  - Perform serial dilutions of the homogenate in sterile diluent.
  - Plate the appropriate dilutions onto the selective agar medium.
- Incubation: Incubate the plates under conditions suitable for the target microorganism.
- Data Analysis: Count the colonies on the plates and calculate the number of CFU per gram (or cm<sup>2</sup>) of the sample. Calculate the log reduction by comparing the counts from TSP-treated samples to the water-treated control samples.

## Visualizations



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Caption: Mechanism of TSP's antimicrobial action.

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Caption: Workflow for evaluating TSP efficacy on food.

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